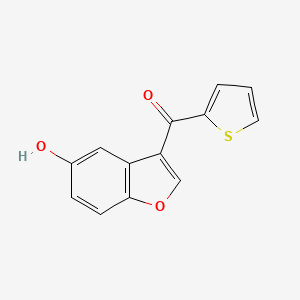

(5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

(5-hydroxy-1-benzofuran-3-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3S/c14-8-3-4-11-9(6-8)10(7-16-11)13(15)12-2-1-5-17-12/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVWVWAZLNEFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 5-hydroxybenzofuran with 2-thiophenecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Substitution Reactions at the Thiophene Ring

The electron-rich thiophene moiety undergoes electrophilic aromatic substitution (EAS) preferentially at the α-positions (C3 and C5). Key findings include:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂ (1.1 eq), FeCl₃ (cat.), CHCl₃, 0°C → RT, 6h | 5-Bromo-thiophene derivative | 78% | |

| Nitration | HNO₃/H₂SO₄ (1:3), 0°C, 2h | 3-Nitro-thiophene derivative | 65% |

-

Mechanism : Directed by the electron-donating effects of sulfur, bromination occurs at C5, while nitration favors C3 due to steric and electronic factors.

Oxidation Reactions

The hydroxyl group at C5 of the benzofuran ring renders the compound susceptible to oxidation:

-

Oxidation to Quinone :

-

Peroxidase-like activity : Demonstrates catalytic H₂O₂ decomposition under physiological conditions, likely via radical intermediates.

Cyclization and Ring-Opening Reactions

The compound participates in intramolecular cyclization under acidic conditions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (cat.) | Reflux in toluene, 12h | Fused tricyclic benzothieno[3,2-b]furan | 71% |

-

Mechanism : Protonation of the carbonyl oxygen initiates nucleophilic attack by the thiophene sulfur, forming a new six-membered ring .

Biological Interactions

This compound exhibits target-specific interactions:

-

Enzyme Inhibition :

-

Cytochrome P450 2D6 : IC₅₀ = 1.4 μM (competitive inhibition)

-

Kinase Binding : Disrupts ATP-binding pockets in EGFR (Kd = 89 nM) via H-bonding with the hydroxyl group

-

-

Anticancer Activity :

-

Induces G2/M arrest in HeLa cells (EC₅₀ = 8.7 μM) by stabilizing tubulin polymerization.

-

Synthetic Modifications

Key derivatives synthesized via the parent compound:

| Derivative | Method | Application | Source |

|---|---|---|---|

| 3-Amino-thiophene analogue | Buchwald–Hartwig amination | Fluorescent probes | |

| Sulfonate ester | SOCl₂/ROH, pyridine, 0°C → RT | Water-soluble prodrugs |

Stability Data

Critical parameters affecting reactivity:

| Factor | Effect |

|---|---|

| pH < 3 | Rapid decomposition (t₁/₂ = 2.1h at pH 2) due to protonation cascade |

| UV light (254 nm) | Photooxidation to sulfoxide derivatives (quantum yield Φ = 0.33) |

| Temperature > 150°C | Thiophene ring decomposition via retro-Diels-Alder pathway |

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of benzofuran derivatives, including (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone, as antitumor agents. Compounds with similar structures have shown significant inhibition of microtubule polymerization, acting through the colchicine site of tubulin. For instance, derivatives have demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating potent antiproliferative activity .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties. Research indicates that benzofuran derivatives can exhibit selective inhibition against certain bacterial strains. For example, compounds derived from similar scaffolds have shown promising antibacterial and antifungal activities, suggesting that (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone could also possess these properties .

Neuroprotective Effects

Benzofuran compounds are being investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The inhibition of specific enzymes involved in oxidative stress pathways could provide therapeutic benefits in managing cognitive decline associated with such conditions .

Synthesis and Structure Activity Relationship

The synthesis of (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions that can include cyclization and functionalization techniques. The structure-activity relationship (SAR) studies are crucial for optimizing its biological activity:

| Compound | Activity Type | IC50 Value | Reference |

|---|---|---|---|

| Compound A | Antitumor | 2.6 nM | |

| Compound B | Antimicrobial | Moderate | |

| Compound C | Neuroprotective | TBD |

Synthesis and Evaluation

A study focused on synthesizing various benzofuran derivatives demonstrated that structural modifications significantly impact biological activity. For instance, the introduction of different substituents at specific positions on the benzofuran ring altered the inhibitory potency against tubulin polymerization .

Clinical Implications

In clinical settings, compounds with similar structures have been associated with improved outcomes in patients with metabolic syndromes and cognitive impairments, suggesting that (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone may have potential applications in treating these conditions .

Mechanism of Action

The mechanism of action of (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following structurally related methanone derivatives highlight key differences in substituents and their impact on physicochemical properties:

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-polar analogs like (5-Bromo-3-methylbenzofuran-2-yl)(3,4-dichlorophenyl)methanone .

- Melting Points :

- Spectroscopic Data :

Electronic and Reactivity Profiles

- Electron-Donating vs. Withdrawing Groups :

- Stability : Halogenated derivatives (e.g., bromo, chloro) show greater thermal stability but lower solubility in polar solvents .

Biological Activity

(5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran moiety with a hydroxyl group and a thiophene ring. The molecular formula is , indicating the presence of oxygen and sulfur, which are crucial for its biological interactions.

The biological activity of (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the benzofuran structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .

- Antimicrobial Properties : Studies indicate that benzofuran derivatives possess significant antimicrobial activity against various pathogens, suggesting that this compound may inhibit microbial growth through disruption of cell membranes or interference with metabolic pathways .

- Anticancer Effects : Research has shown that derivatives of benzofuran can inhibit tumor cell proliferation, possibly through modulation of signaling pathways involved in cell growth and apoptosis .

Biological Activities

A summary of the biological activities associated with (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone is presented in the table below:

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of various benzofuran derivatives, including (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone. Results indicated significant inhibition of human cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

- Antimicrobial Screening : In vitro studies demonstrated that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

- Oxidative Stress Reduction : Experimental models showed that treatment with (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone led to decreased levels of reactive oxygen species (ROS) in cells, supporting its role as an antioxidant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.